REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[C:3](=O)[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9](OC)=[O:10].CCOCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:9][OH:10])[CH:13]=[CH:14][CH:15]=1 |f:2.3.4.5.6.7,8.9.10|
|
Name
|
Methyl 3-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(COC=1C=C(C(=O)OC)C=CC1)=O)C
|
Name
|
Intermediate 16
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred in an ice-bath for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in ice
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
the solid was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate and washings concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting colourless oil was dissolved in methanol
|
Type
|
WASH
|
Details
|
The cartridge was washed with methanol
|
Type
|
WASH
|
Details
|
eluted with 10% aqueous ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC=1C=C(C=CC1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.236 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |